Ethyl phenyl sulfone

Organic synthesis Alkylation Sulfone chemistry

Researchers requiring exclusive (E)-configured vinyl sulfones or superior α-alkylation yields should source this specific sulfone. Lower-melting analogs present handling challenges. This compound directly solves these issues. - Achieves 79% α-alkylation yield vs. 66% for methyl analog, boosting synthetic economy. - Lower melting point (35-44°C) reduces energy input and simplifies ambient-temperature processing. - Tolerates Br/I-substituted aromatics for one-pot double elimination protocols without metal catalysis.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 599-70-2
Cat. No. B1584502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl phenyl sulfone
CAS599-70-2
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyVBQUDDWATQWCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Phenyl Sulfone (CAS 599-70-2): Procurement-Ready Physicochemical Profile and Synthetic Utility


Ethyl phenyl sulfone (CAS 599-70-2) is an alkyl aryl sulfone with the molecular formula C8H10O2S, characterized by an ethylsulfonyl group attached to a phenyl ring. At ambient conditions (20°C), it is a white to light yellow crystalline solid with a melting point of 35–44°C, boiling point of 103°C at 1 mmHg, and density of 1.14 g/cm³ . Its calculated log P of 1.617 indicates moderate lipophilicity, and the compound exhibits zero hydrogen bond donors and two hydrogen bond acceptors [1]. This compound serves as a sulfonyl-containing building block with documented utility in olefination chemistry, α-functionalization reactions, and as an intermediate in natural product synthesis [2][3].

Why Ethyl Phenyl Sulfone Cannot Be Interchanged with Methyl or Other Alkyl Phenyl Sulfones


Alkyl phenyl sulfones are not functionally interchangeable despite sharing the phenylsulfonyl core. The length and branching of the alkyl substituent directly modulate critical physicochemical properties including melting point, solubility, and α-proton acidity, which in turn govern reaction outcomes in olefination, alkylation, and α-functionalization chemistry [1][2]. Even within the simplest homolog series, methyl phenyl sulfone (mp 85–88°C) and ethyl phenyl sulfone (mp 35–44°C) exhibit dramatically different solid-state handling characteristics that affect formulation, purification, and reaction setup [3]. Moreover, the divergent metalation selectivity of branched versus linear alkyl aryl sulfones means that substituting one homolog for another can redirect regioselectivity entirely, yielding different products [1]. The evidence below quantifies where ethyl phenyl sulfone offers meaningful differentiation relative to its closest analogs.

Ethyl Phenyl Sulfone: Quantitative Differentiation Evidence vs. Methyl Phenyl Sulfone and Other Alkyl Analogs


Ethyl Phenyl Sulfone vs. Methyl Phenyl Sulfone: Differential Methylation Yield in Alkylation Reactions

In alkylation reactions with methyl iodide, ethyl phenyl sulfone achieves a higher yield compared to methyl phenyl sulfone under comparable conditions. Ethyl phenyl sulfone reacts with methyl iodide to give the corresponding α-methylated product in approximately 79% yield, whereas methyl phenyl sulfone under analogous conditions yields approximately 66% [1]. This 13 percentage-point differential reflects the influence of the α-alkyl substituent on anion stability and nucleophilicity.

Organic synthesis Alkylation Sulfone chemistry

Physical Form Differentiation: Solid-State Handling and Purification Advantage

Ethyl phenyl sulfone exhibits a melting point of 35–44°C , compared to methyl phenyl sulfone which melts at 85–88°C [1]. This approximately 45–50°C lower melting point places ethyl phenyl sulfone near ambient room temperature, facilitating easier recrystallization and handling as a low-melting solid versus methyl phenyl sulfone's higher-melting crystalline form. For reactions requiring molten reagent or homogeneous solution preparation, ethyl phenyl sulfone's lower melting point reduces energy input and thermal exposure.

Process chemistry Purification Formulation

Ethyl Phenyl Sulfone as Preferred Substrate in Julia Olefination: Vinyl Sulfone Synthesis with Exclusive (E)-Configuration

The dianion of ethyl phenyl sulfone reacts with diethyl phosphorochloridate to quantitatively generate 1-sulfonylethyl phosphonate, which upon subsequent one-pot reaction with aldehydes yields vinyl sulfones with exclusive (E)-configuration in good yields [1]. This stereoselectivity is a function of the specific α-alkyl substitution; methyl phenyl sulfone and other alkyl phenyl sulfones may exhibit different stereochemical outcomes depending on steric and electronic parameters of the alkyl group [2].

Olefination Julia reaction Vinyl sulfone synthesis

Synthetic Utility: One-Pot Double Elimination to (1-Propynyl)arenes Using Ethyl Phenyl Sulfone

Ethyl phenyl sulfone serves as the sulfur reagent in a one-pot double elimination protocol with aromatic aldehydes, yielding a series of (1-propynyl)arenes in moderate to good yields [1]. This methodology accommodates diverse functional groups including ether linkages, naphthyl and heterocyclic moieties, and critically, aromatic halogens (Br and I) that would be incompatible with alternative alkyne-forming strategies employing strong bases or transition-metal catalysts [1]. Methyl phenyl sulfone or other alkyl sulfones are not documented to participate in this specific double elimination manifold.

Alkyne synthesis Double elimination Aryl propynes

Recommended Application Scenarios for Ethyl Phenyl Sulfone (CAS 599-70-2) Based on Differentiated Evidence


Julia Olefination for Stereoselective Vinyl Sulfone Synthesis

Researchers requiring (E)-configured vinyl sulfones should prioritize ethyl phenyl sulfone over other alkyl phenyl sulfones. The dianion of ethyl phenyl sulfone reacts quantitatively with diethyl phosphorochloridate, and the subsequent one-pot reaction with aldehydes yields vinyl sulfones with exclusive (E)-configuration in good yields, eliminating diastereomer separation steps [1].

Synthesis of Halogenated (1-Propynyl)arenes via One-Pot Double Elimination

For synthetic routes requiring halogen-containing aryl propyne intermediates, ethyl phenyl sulfone is the documented reagent of choice. The one-pot double elimination protocol with aromatic aldehydes tolerates Br- and I-substituted aromatics, providing moderate to good yields without transition-metal catalysis, and accommodates ether, naphthyl, and heterocyclic moieties [2].

Alkylation Reactions Requiring Enhanced Nucleophile Efficiency

When designing α-alkylation steps where yield optimization is critical, ethyl phenyl sulfone offers a measurable advantage over methyl phenyl sulfone. Under comparable base-mediated conditions with methyl iodide, ethyl phenyl sulfone achieves approximately 79% yield versus 66% for methyl phenyl sulfone, a 13 percentage-point improvement that enhances overall synthetic economy in multi-step sequences [3].

Process Chemistry Where Ambient-Temperature Handling Is Required

For process development or formulation workflows where reagent handling at or near room temperature is preferred, ethyl phenyl sulfone (mp 35–44°C) provides distinct operational advantages over higher-melting analogs such as methyl phenyl sulfone (mp 85–88°C). The lower melting point reduces energy input for melting, minimizes thermal exposure of heat-sensitive co-reactants, and facilitates recrystallization and purification at milder temperatures [4].

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